molecular formula C20H34O3 B1195615 15-Hydroxyeicosatrienoic acid CAS No. 82451-61-4

15-Hydroxyeicosatrienoic acid

Cat. No.: B1195615
CAS No.: 82451-61-4
M. Wt: 322.5 g/mol
InChI Key: FPMGOQWJNUZGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Hydroxyeicosatrienoic acid is a metabolite of gamma-linolenic acid, a polyunsaturated fatty acid. It is part of the eicosanoid family, which are signaling molecules derived from fatty acids. This compound plays a significant role in various physiological processes, including inflammation and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Hydroxyeicosatrienoic acid can be synthesized through the enzymatic oxidation of gamma-linolenic acid. The process involves the use of lipoxygenase enzymes, which introduce a hydroxyl group at the 15th carbon position of the fatty acid chain.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that express the necessary lipoxygenase enzymes. The fermentation process is optimized to maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 15-Hydroxyeicosatrienoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 15-oxo-eicosatrienoic acid.

    Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products:

    15-oxo-eicosatrienoic acid: Formed through oxidation.

    15-Hydroxy-8,11,13-eicosatrienoic acid: Formed through reduction.

Scientific Research Applications

15-Hydroxyeicosatrienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of hydroxylated fatty acids.

    Biology: It plays a role in cell signaling and inflammation, making it a subject of interest in studies related to these processes.

    Medicine: Research has shown its potential in treating inflammatory diseases due to its role in modulating inflammation.

    Industry: It is used in the production of bioactive lipids and as a precursor for other eicosanoids.

Mechanism of Action

15-Hydroxyeicosatrienoic acid exerts its effects through several molecular targets and pathways:

    Molecular Targets: It interacts with specific receptors on cell membranes, such as G-protein coupled receptors.

    Pathways Involved: It activates signaling pathways that regulate inflammation and cell proliferation. For example, it can activate the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

    15-Hydroxyeicosatetraenoic acid: Another hydroxylated fatty acid with similar signaling functions.

    12-Hydroxyeicosatetraenoic acid: Shares similar pathways but differs in the position of the hydroxyl group.

Uniqueness: 15-Hydroxyeicosatrienoic acid is unique due to its specific hydroxylation pattern and its role in modulating inflammation and cell signaling. Its distinct structure allows it to interact with different molecular targets compared to other similar compounds.

Properties

CAS No.

82451-61-4

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

15-hydroxyicosa-2,4,6-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h6,8,10,12,15,18-19,21H,2-5,7,9,11,13-14,16-17H2,1H3,(H,22,23)

InChI Key

FPMGOQWJNUZGTC-UHFFFAOYSA-N

SMILES

CCCCCC(CCCCCCCC=CC=CC=CC(=O)O)O

Canonical SMILES

CCCCCC(CCCCCCCC=CC=CC=CC(=O)O)O

Synonyms

15-HETrE
15-hydroxyeicosatrienoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.